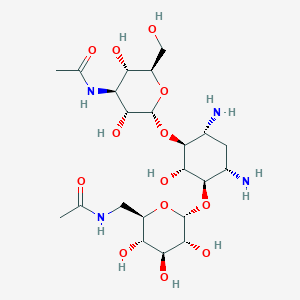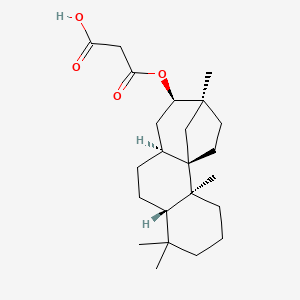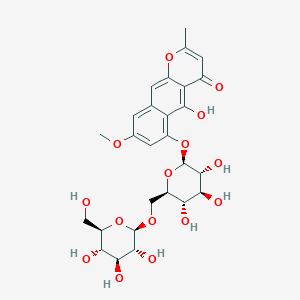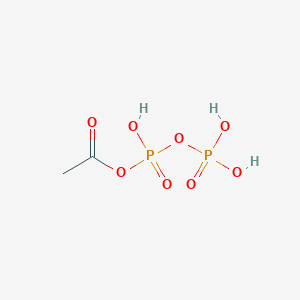
3'',6'-di-N-acetylkanamycin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3'',6'-di-N-acetylkanamycin A is a N(6')-acetylkanamycin and a N(3'')-acetylkanamycin. It derives from a kanamycin A.
Wissenschaftliche Forschungsanwendungen
Regulation of N-acetylkanamycin amidohydrolase in Kanamycin Fermentation
- Study Insight : The regulation of N-acetylkanamycin amidohydrolase (NAKA) in a Streptomyces kanamyceticus strain was studied, revealing details about the formation and activity of NAKA in relation to kanamycin fermentation. It was found that the formation of NAKA proceeded parallelly with the increase of both kanamycin and N-acetylkanamycin in the initial period, elucidating changes in the chemical composition of cells in the idiophase of the fermentation process (Satoh, Ogawa, & Satomura, 1976).
Development of Semisynthetic Aminoglycoside Antibiotics
- Study Insight : Research into the development of semisynthetic aminoglycoside antibiotics, like amikacin and netilmicin, highlighted their construction from kanamycin by introducing specific side chains. These modifications are designed to block the access of aminoglycoside-modifying enzymes to their target sites, which is a critical resistance mechanism in bacteria (Kondo & Hotta, 1999).
Chemoenzymatic Generation of N-Acylated Aminoglycosides
- Study Insight : This research involved the development of a methodology using aminoglycoside acetyltransferases (AACs) and unnatural acyl coenzyme A analogues for the chemoenzymatic generation of N-acylated aminoglycoside analogues. The study provided insights into the antibacterial potential of these synthetic analogues, contributing to understanding the substrate promiscuity of drug-modifying enzymes (Green et al., 2009).
Resistance to Semisynthetic Aminoglycosides
- Study Insight : Research on aminoglycosides, including amikacin, focused on bacterial resistance mechanisms, predominantly enzymatic modifications. The study provided insights into the development of new aminoglycosides that are refractory to these resistance mechanisms (Ramírez & Tolmasky, 2017).
Synthesis and Properties of Kanamycin C Derivatives
- Study Insight : This research involved the synthesis of kanamycin C and its derivatives, active against resistant bacteria. The study highlights the chemical conversion processes of kanamycin B into kanamycin C and the synthesis of its derivatives, contributing to understanding the chemical structure and properties of these antibiotics (Kondo et al., 1977).
Structural Studies on Antibiotic Resistance Enzymes
- Study Insight : Structural studies on enzymes like aminoglycoside 6'-N-acetyltransferase provide insights into the mechanisms of antibiotic resistance in bacteria. Understanding these structures aids in developing therapeutic agents that could overcome antibiotic resistance (Wybenga-Groot et al., 1999).
Eigenschaften
Molekularformel |
C22H40N4O13 |
|---|---|
Molekulargewicht |
568.6 g/mol |
IUPAC-Name |
N-[[(2R,3S,4S,5R,6R)-6-[(1R,2R,3S,4R,6S)-3-[(2S,3R,4S,5S,6R)-4-acetamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,6-diamino-2-hydroxycyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl]acetamide |
InChI |
InChI=1S/C22H40N4O13/c1-6(28)25-4-10-14(31)16(33)17(34)22(36-10)39-20-9(24)3-8(23)19(18(20)35)38-21-15(32)12(26-7(2)29)13(30)11(5-27)37-21/h8-22,27,30-35H,3-5,23-24H2,1-2H3,(H,25,28)(H,26,29)/t8-,9+,10-,11-,12+,13-,14-,15-,16+,17-,18-,19+,20-,21-,22-/m1/s1 |
InChI-Schlüssel |
HUAYXMGRIABALH-CHOMWAFYSA-N |
Isomerische SMILES |
CC(=O)NC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)NC(=O)C)O)N)N)O)O)O |
Kanonische SMILES |
CC(=O)NCC1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)NC(=O)C)O)N)N)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-Heptyl-5-hydroxyphenyl) 2-[5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]oxy-6-heptyl-4-hydroxybenzoate](/img/structure/B1255207.png)
![(1S,2S,4S,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,4-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1255208.png)



![(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one](/img/structure/B1255216.png)


![2-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxin-7-one](/img/structure/B1255219.png)
![(2S,8S,9S,10R,13S,14S,17S)-17-Acetyl-2-hydroxy-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B1255221.png)
![[(2R,3S,4S,5S)-4-hydroxy-2,5-bis(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] [(3R,4S,5S)-2,4,5-trihydroxyoxan-3-yl] hydrogen phosphate](/img/structure/B1255222.png)

![(1R,2R,4S)-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,2R,4S)-2-hydroxy-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B1255227.png)

